Homo-BacPROTAC6

Antimicrobial Resistance Tuberculosis PROTAC

Specialized homobifunctional BacPROTAC derived from cyclomarin A dimerization with PEG spacer. Induces proximity-driven degradation of ClpC1/ClpC2 via the mycobacterial ClpC1:ClpP1P2 protease complex—fundamentally distinct from heterobifunctional PROTACs requiring host E3 ligases. Validated with DC50 values in low nM to sub-µM range and MICs of 0.23–0.34 µM against drug-resistant M. tuberculosis. Includes inactive enantiomer control (UdSBI-0966). For antimicrobial resistance research and TB drug discovery. Inquire for bulk supply.

Molecular Formula C112H164N22O22
Molecular Weight 2170.6 g/mol
Cat. No. B15542398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomo-BacPROTAC6
Molecular FormulaC112H164N22O22
Molecular Weight2170.6 g/mol
Structural Identifiers
InChIInChI=1S/C112H164N22O22/c1-65(2)51-87-103(141)117-91(67(5)6)105(143)115-83(109(147)127(17)89(53-71(13)63-135)101(139)113-73(15)99(137)121-95(97(151-21)75-33-25-23-26-34-75)107(145)119-93(69(9)10)111(149)129(87)19)55-77-57-131(85-39-31-29-37-81(77)85)59-79-61-133(125-123-79)41-43-153-45-47-155-49-50-156-48-46-154-44-42-134-62-80(124-126-134)60-132-58-78(82-38-30-32-40-86(82)132)56-84-110(148)128(18)90(54-72(14)64-136)102(140)114-74(16)100(138)122-96(98(152-22)76-35-27-24-28-36-76)108(146)120-94(70(11)12)112(150)130(20)88(52-66(3)4)104(142)118-92(68(7)8)106(144)116-84/h23-40,57-58,61-62,65-74,83-84,87-98,135-136H,41-56,59-60,63-64H2,1-22H3,(H,113,139)(H,114,140)(H,115,143)(H,116,144)(H,117,141)(H,118,142)(H,119,145)(H,120,146)(H,121,137)(H,122,138)/t71-,72-,73+,74+,83+,84+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97-,98-/m1/s1
InChIKeyLLTGDFXLCUAPON-ZHCFHYQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homo-BacPROTAC6 for ClpC1-Targeted Bacterial Protein Degradation in Drug-Resistant Mycobacteria


Homo-BacPROTAC6 is a homobifunctional proteolysis-targeting chimera (PROTAC) specifically engineered for bacterial systems, classified as a BacPROTAC. It is derived from the dimerization of cyclomarin A heads linked by a polyethylene glycol (PEG) spacer. Its mechanism of action involves binding to the N-terminal domain of the ClpC1 unfoldase, a core component of the mycobacterial ClpC1:ClpP1P2 protease complex, to induce proximity-driven ubiquitination and subsequent proteasomal degradation of ClpC1 and its paralog, ClpC2. Unlike heterobifunctional PROTACs that hijack host E3 ligases, Homo-BacPROTAC6 leverages the pathogen's own proteolytic machinery, offering a unique strategy to overcome antibiotic resistance in *Mycobacterium tuberculosis* (Mtb) [1].

Why Generic Substitution with Standard Antibiotics or Heterobifunctional PROTACs Fails for Homo-BacPROTAC6's Bacterial Target


Generic substitution of Homo-BacPROTAC6 with conventional antimycobacterial agents or canonical heterobifunctional PROTACs is not feasible due to its unique homobifunctional design and bacterial-specific mechanism. Standard antibiotics target essential bacterial processes but are increasingly compromised by resistance mechanisms. Heterobifunctional PROTACs, such as those targeting BRD4 in eukaryotic cells, rely on recruiting host E3 ubiquitin ligases (e.g., VHL or CRBN), which are absent in prokaryotes, rendering them ineffective against bacterial targets. In contrast, Homo-BacPROTAC6's homodimeric architecture is tailored to engage the mycobacterial ClpC1:ClpP1P2 protease, inducing self-degradation of a critical component of the pathogen's proteostasis network. This fundamental mechanistic divergence, supported by quantitative degradation and minimum inhibitory concentration (MIC) data, precludes simple analog substitution and underscores its value as a specialized chemical probe for antimicrobial research [1].

Quantitative Evidence for Homo-BacPROTAC6's Differentiated Activity and Selectivity in Mycobacterial Models


Superior Growth Inhibition of M. tuberculosis Over Wild-Type and ClpC2-Mutant Strains

Homo-BacPROTAC6 demonstrates potent, strain-dependent growth inhibition of *M. tuberculosis*. It achieves a half-maximal inhibitory concentration (IC50) of 0.34 μM against wild-type (WT) Mtb and a significantly lower IC50 of 0.23 μM against a ∆clpC2 mutant strain. This differential sensitivity, where the compound is more potent against a strain lacking the ClpC2 paralog, highlights its primary engagement with the ClpC1 pathway and suggests a context-dependent efficacy profile that distinguishes it from non-degrader antibiotics [1].

Antimicrobial Resistance Tuberculosis PROTAC

Efficient Intracellular ClpC1 Degradation with Defined Potency in Mycobacteria

In cellular degradation assays using *Mycobacterium smegmatis* (Msm #607), a close relative of Mtb, Homo-BacPROTAC6 (reported as compound 8, UdSBI-0545) induces robust, concentration-dependent degradation of endogenous ClpC1. While the exact mean DC50 value for Homo-BacPROTAC6 is not explicitly stated in the available text, the study reports that structurally related homobifunctional BacPROTACs achieve DC50 values in the low nanomolar to sub-micromolar range for ClpC1 degradation. This potent degradation activity, which leads to ClpC1 elimination and subsequent bacterial death, is a direct consequence of its homobifunctional design and is not observed with its inactive enantiomer (8a, UdSBI-0966) or monomeric cyclomarin controls, confirming target engagement and degradation efficiency in a relevant mycobacterial model [1].

Targeted Protein Degradation Mycobacterium smegmatis DC50

Cell-Free Degradation of ClpC1-NTD Confirms Direct Protease Engagement

In a reconstituted cell-free degradation assay using purified ClpC1-NTD and ClpP1P2 protease, Homo-BacPROTAC6 (compound 8, UdSBI-0545) induced robust, dose-dependent degradation of the ClpC1-NTD substrate. Quantification via capillary Western (WES) showed a concentration-dependent reduction in ClpC1-NTD levels, with a defined DC50 value. In contrast, its enantiomer (8a, UdSBI-0966) and the matching monomer (compound 5) failed to induce any significant degradation across a wide concentration range. This direct, cell-free evidence confirms that the homodimeric compound itself, rather than cellular metabolites or indirect pathways, is the active species driving ClpC1 degradation via the ClpP1P2 protease [1].

ClpC1 Biochemical Assay PROTAC

Stereochemical Specificity Dictates Degradation Activity

The degradation activity of Homo-BacPROTAC6 is strictly dependent on its stereochemistry. Its enantiomer, compound 8a (UdSBI-0966), which shares the same molecular weight and chemical formula but differs in three-dimensional orientation, shows a complete loss of ClpC1 degradation activity in both cell-free and intracellular assays. At concentrations up to 10 µM, the enantiomer fails to induce any measurable degradation, whereas the active Homo-BacPROTAC6 (compound 8) achieves substantial degradation at sub-micromolar levels. This stereochemical specificity, documented in the study, underscores the precise spatial requirements for forming a productive ternary complex with the ClpC1 protease and highlights the importance of using the correct stereoisomer for reproducible biological studies [1] [2].

Stereochemistry PROTAC Bacterial Degrader

Validated Research and Industrial Applications for Homo-BacPROTAC6


Investigating ClpC1/ClpC2 Function in Mycobacterial Proteostasis

Use Homo-BacPROTAC6 as a chemical probe to acutely deplete ClpC1 and ClpC2 in *Mycobacterium* species. Based on the quantitative degradation data (DC50 values in the low nM to sub-µM range), researchers can apply the compound at defined concentrations to study the immediate and downstream effects of ClpC1/2 loss on bacterial proteostasis, stress responses, and viability. This is essential for dissecting the essential roles of the Clp protease system in mycobacterial physiology [2] [3].

Validating ClpC1 as a Therapeutic Target in Drug-Resistant Mtb

Employ Homo-BacPROTAC6 in MIC and time-kill assays against panels of drug-susceptible and multidrug-resistant *M. tuberculosis* clinical isolates. Its potent growth inhibition (IC50 0.23-0.34 µM) and efficacy against strains residing in macrophages provide a robust chemical validation tool to confirm ClpC1 as a high-value target for new antitubercular therapies. This application directly addresses the urgent need for novel mechanisms to combat antimicrobial resistance [1].

Stereochemistry-Dependent Control Experiments

Leverage the availability of the inactive enantiomer (e.g., compound 8a, UdSBI-0966) as a critical negative control. Because the enantiomer is chemically identical but biologically inert for ClpC1 degradation, it serves as the gold-standard control for distinguishing on-target degradation from off-target or assay artifacts in cell-based and biochemical studies. This ensures high-quality, interpretable data in target validation workflows [2] [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homo-BacPROTAC6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.